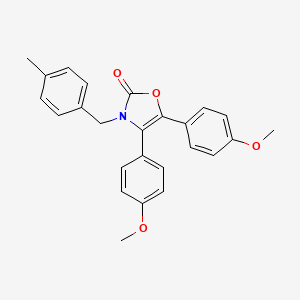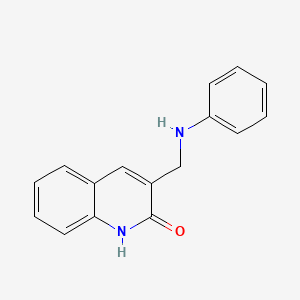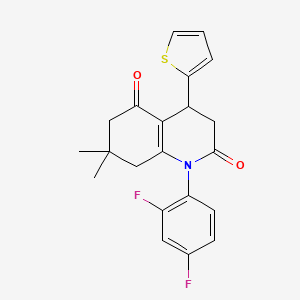![molecular formula C24H26N4OS B11495435 12-cyclohexyl-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B11495435.png)
12-cyclohexyl-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-cyclohexyl-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[117002,1004,9014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-cyclohexyl-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene involves multiple steps, starting with the preparation of the core pentacyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of functional groups such as the cyclohexyl, methoxymethyl, and methyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
12-cyclohexyl-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
12-cyclohexyl-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-cyclohexyl-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-12-hydroxy-20-methoxy-N-methyl-11-oxo-3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,14,16,18-octaene-12-carboxamide
- 6,7,16,17-Tetrahydroxy-3,20-dioxapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,14,16,18-octaene-11,12-dione
Uniqueness
12-cyclohexyl-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[117002,1004,9014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene is unique due to its specific combination of functional groups and pentacyclic structure
Properties
Molecular Formula |
C24H26N4OS |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
12-cyclohexyl-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene |
InChI |
InChI=1S/C24H26N4OS/c1-14-12-16(13-29-2)19-20-21(30-24(19)25-14)23-26-17-10-6-7-11-18(17)28(23)22(27-20)15-8-4-3-5-9-15/h6-7,10-12,15,22,27H,3-5,8-9,13H2,1-2H3 |
InChI Key |
RFFOJADQZNLITR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C4=NC5=CC=CC=C5N4C(N3)C6CCCCC6)SC2=N1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11495354.png)
![1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B11495356.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B11495362.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11495376.png)

![6-[(6-chloro-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B11495395.png)
![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11495401.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide](/img/structure/B11495421.png)
![N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B11495422.png)
![2H-Pyridazin-3-one, 6-(4-amino-6-ethylamino-[1,3,5]triazin-2-yloxy)-2-methyl-](/img/structure/B11495429.png)
![3-(4-Chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}propanoic acid](/img/structure/B11495439.png)
